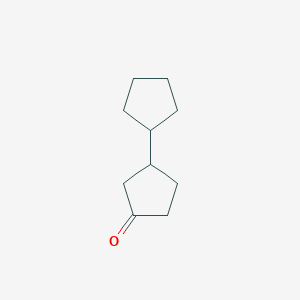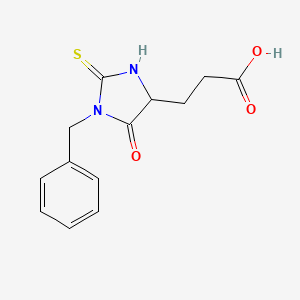
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propansäure
Übersicht
Beschreibung
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid, also known as BOTPA, is an organic compound with a molecular formula of C11H13NO3S. It is a thioxoimidazolidinone derivative and is used in a variety of scientific research applications. BOTPA is a versatile compound with a wide range of properties and potential uses. In
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propansäure:
Anti-inflammatorische und analgetische Wirkungen
Indolderivate, einschließlich Verbindungen, die strukturell mit this compound verwandt sind, haben vielversprechende entzündungshemmende und schmerzlindernde Wirkungen gezeigt. Diese Verbindungen könnten potenziell als Alternativen zu herkömmlichen nichtsteroidalen Antirheumatika (NSAR) eingesetzt werden, wobei Studien vergleichbare ulzerogene Indizes zu bekannten Medikamenten wie Indomethacin und Celecoxib aufweisen .
Enzymatische Reaktionen und Stoffwechselwege
Die Verbindung wurde als Substrat für bestimmte Enzyme wie Desulfhydrasen identifiziert, die sie in andere biochemisch relevante Moleküle umwandeln. Dieser Prozess ist bedeutsam für das Verständnis metabolischer Pfade und könnte Auswirkungen auf biotechnologische Anwendungen haben, bei denen solche enzymatischen Reaktionen genutzt werden .
Bioremediation und Umweltanwendungen
Die enzymatische Aktivität, die mit dieser Verbindung verbunden ist, deutet auch auf potenzielle Anwendungen in der Bioremediation hin. Die Fähigkeit bestimmter Bakterien, diese Verbindung für Wachstum und Stoffwechsel zu nutzen, könnte genutzt werden, um Umweltverschmutzer abzubauen oder in Abwasserbehandlungsprozessen eingesetzt werden .
Pharmazeutische Forschung und Medikamentenentwicklung
Aufgrund ihrer biologischen Aktivität kann diese Verbindung als Vorläufer oder als strukturelles Gerüst für die Entwicklung neuer Arzneimittel dienen. Ihre chemischen Eigenschaften könnten modifiziert werden, um ihre Wirksamkeit zu verbessern, Nebenwirkungen zu reduzieren oder ihr pharmakokinetisches Profil zu verbessern .
Krebsbehandlung
Indolderivate werden zunehmend auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Die strukturelle Ähnlichkeit der Verbindung zu aktiven Indolderivaten legt nahe, dass sie auch krebshemmende Eigenschaften besitzt, was weitere Untersuchungen rechtfertigt .
Antibakterielle Eigenschaften
Die breite biologische Aktivität von Indolderivaten umfasst antimikrobielle Wirkungen. Forschungen zu Verbindungen wie this compound könnten zur Entdeckung neuer Antibiotika oder Antiseptika führen .
Neurologische Störungen
Einige Indolderivate haben Aktivität gegen neurologische Störungen gezeigt, darunter neurodegenerative Erkrankungen und kognitive Beeinträchtigungen. Die Wirkungen der Verbindung auf das zentrale Nervensystem könnten auf potenzielle therapeutische Anwendungen untersucht werden .
Landwirtschaftliche Anwendungen
Indolbasierte Verbindungen sind dafür bekannt, das Pflanzenwachstum und die Pflanzenentwicklung zu beeinflussen. Daher können Derivate wie diese Verbindung in der Agrarwissenschaft Anwendung finden, möglicherweise als Wachstumsförderer oder Schutzmittel gegen Pflanzenpathogene .
Diese Analyse bietet einen Überblick über die vielfältigen wissenschaftlichen Forschungsanwendungen von this compound in verschiedenen Bereichen. Jeder Abschnitt hebt einzigartige Anwendungen hervor, die das Potenzial der Verbindung widerspiegeln, zu Fortschritten in Wissenschaft und Technologie beizutragen.
Für weitere detaillierte Informationen zu jeder Anwendung wären zusätzliche Forschungsarbeiten und Experimente erforderlich.
Ein kurzer Überblick über das biologische Potenzial von Indolderivaten Identifizierung des Gens, das für 3-(5-oxo-2-thioxoimidazolidin-4-yl … Reinigung und Charakterisierung von 3-(5-oxo-2-thioxoimidazolidin-4-yl … This compound Synthese von Indolderivaten als häufig vorkommende Bestandteile in … Ein kurzer Überblick über das biologische Potenzial von Indolderivaten [Jüngste Fortschritte bei biologisch aktiven Indolhybriden: eine kurze Übersicht …](https://link.spring
Wirkmechanismus
Target of Action
The primary target of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase (ErtC) . This enzyme is involved in the utilization of ergothioneine, a naturally occurring amino acid and antioxidant .
Mode of Action
It is known to interact with its target enzyme, ertc, and potentially induce its expression . This interaction may result in changes to the enzyme’s activity, affecting the metabolic pathways it is involved in .
Biochemical Pathways
The compound is involved in the ergothioneine utilization pathway, where it interacts with the ErtC enzyme Ergothioneine is a naturally occurring amino acid that acts as an antioxidant, protecting cells from damage by reactive oxygen species
Result of Action
It is known to interact with the ErtC enzyme, potentially affecting its activity and the ergothioneine utilization pathway . .
Action Environment
The action of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid can be influenced by various environmental factors. For instance, the enzyme ErtC’s activity is known to be affected by temperature and pH . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, which converts it into 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and hydrogen sulfide . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to prevent oxidative damage to cells by acting as a strong antioxidant . This property makes it a valuable compound in studies related to cellular protection and oxidative stress.
Molecular Mechanism
At the molecular level, 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor for certain enzymes, such as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase . This inhibition leads to changes in gene expression and cellular responses, highlighting the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant properties and enzyme inhibition. At higher doses, it may cause toxic or adverse effects . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, which plays a role in its conversion to other metabolites . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its function and activity . This localization is crucial for understanding its role in cellular processes and optimizing its use in research and therapy.
Eigenschaften
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCBAPDPZQMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397528 | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52689-20-0 | |
| Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


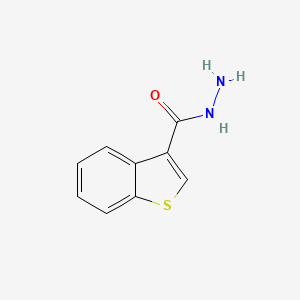
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
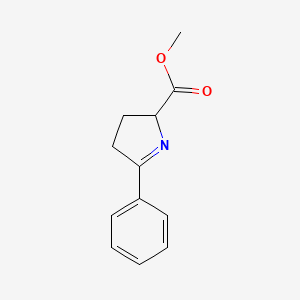
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)



![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

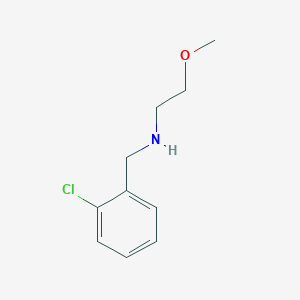
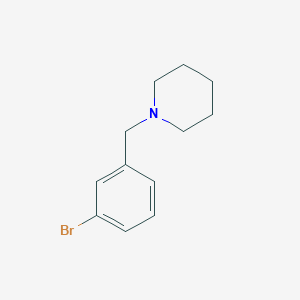
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)
